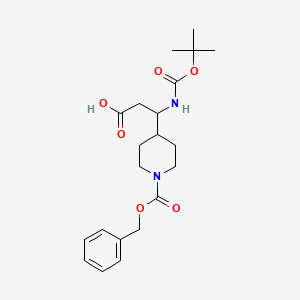
3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
描述
3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C21H30N2O6 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.21038668 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid, also known as a derivative of piperidine and amino acids, has garnered attention for its potential biological activities. This compound's structure suggests multiple points of interaction with biological systems, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 303.35 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities, combined with benzyloxy and tert-butoxycarbonyl groups that may enhance its stability and solubility in biological systems.
Anticancer Potential
Research indicates that derivatives of amino acids similar to this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with structural similarities can reduce cell viability in cancer cell lines, such as A549 (non-small cell lung cancer), by over 50% at certain concentrations. The mechanism often involves the induction of apoptosis and inhibition of cell migration, which are critical for cancer metastasis .
Antioxidant Activity
The antioxidant properties of this compound class are noteworthy. Compounds structurally related to this compound have demonstrated potent scavenging activity against free radicals in various assays, including DPPH and FRAP assays. These activities suggest that the compound could play a role in mitigating oxidative stress-related diseases .
The biological mechanisms underlying the activity of this compound can be attributed to its ability to interact with various cellular pathways:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins are common pathways through which these compounds induce apoptosis.
- Antioxidant Defense : The ability to scavenge free radicals contributes to cellular protection against oxidative damage.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of related compounds, it was found that specific structural modifications significantly enhanced cytotoxicity against A549 cells while maintaining lower toxicity towards normal Vero cells. This selectivity is crucial for developing effective cancer therapies .
Study 2: Antioxidant Properties
Another research highlighted that derivatives similar to this compound exhibited strong antioxidant capabilities, comparable to established antioxidants like ascorbic acid. The structure-dependent nature of these activities suggests potential for further optimization .
Data Table: Biological Activities Overview
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-17(13-18(24)25)16-9-11-23(12-10-16)20(27)28-14-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHLDUJTRRPSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660879 | |
| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-33-0 | |
| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















